

The Cytotoxic Landscape of Lasiodonin: An In-Vitro Technical Guide

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Compound of Interest

Compound Name: *Lasiodonin*

Cat. No.: *B12108822*

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Introduction

Lasiodonin, a diterpenoid compound isolated from the plant *Isodon coetsa*, has garnered significant interest in oncological research for its potent cytotoxic effects against a variety of cancer cell lines. This technical guide provides an in-depth overview of the in-vitro cytotoxicity studies of **lasiodonin**, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols utilized for its evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel anticancer therapeutics.

Data Presentation: In-Vitro Cytotoxicity of Lasiodonin (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for **lasiodonin** and its closely related analogue, oridonin, across various human cancer cell lines. These values have been compiled from multiple studies to provide a comparative overview of their cytotoxic efficacy.

Cell Line	Cancer Type	Compound	IC50 (μM)	Incubation Time (h)
MCF-7	Breast Adenocarcinoma	Oridonin	27.32 ± 0.24	48
HeLa	Cervical Carcinoma	Oridonin	31.01 ± 1.93	48
A549	Lung Adenocarcinoma	Oridonin	31.77 ± 3.06	48
HepG2	Hepatocellular Carcinoma	Oridonin	53.05 ± 3.15	48
HL-60	Promyelocytic Leukemia	Lasiodonin	Not explicitly found	-
SGC-7901	Gastric Cancer	Oridonin	22.74	Not Specified

Note: Data for **Lasiodonin** on some common cell lines was not readily available in the initial comprehensive search. Oridonin, a structurally similar and well-studied compound from the same plant genus, is included for comparative purposes. Researchers are encouraged to perform cell-line specific dose-response studies for **lasiodonin**.

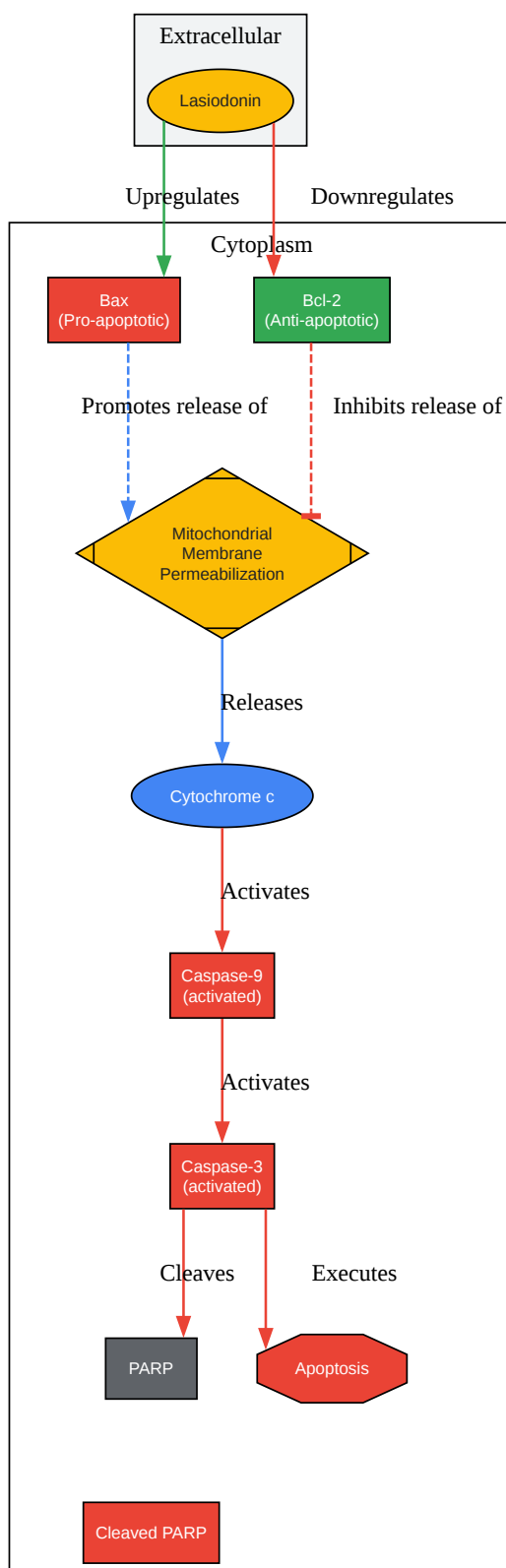
Core Mechanisms of Lasiodonin-Induced Cytotoxicity

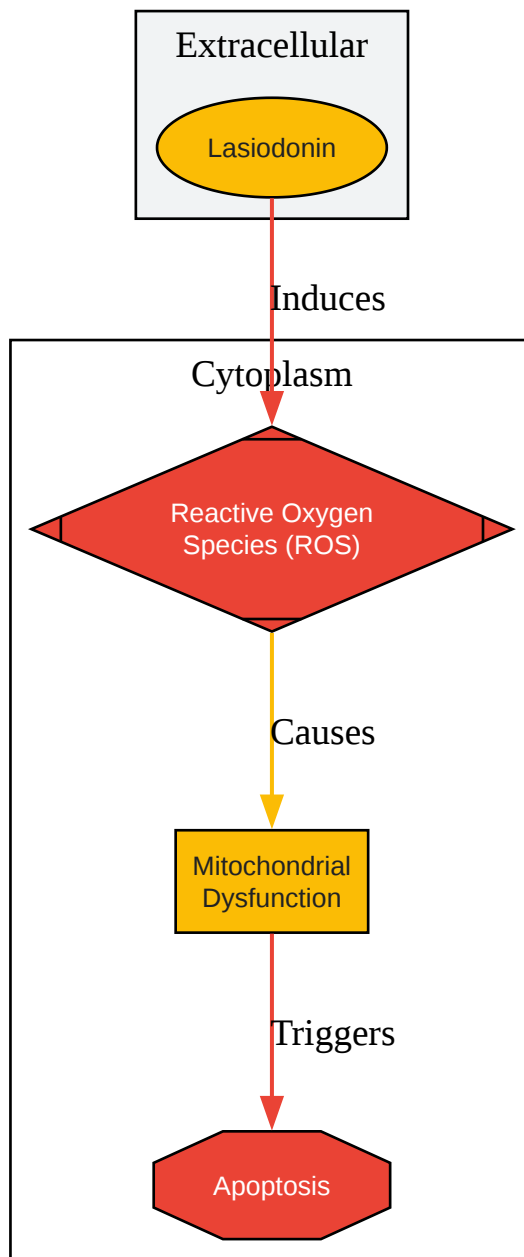
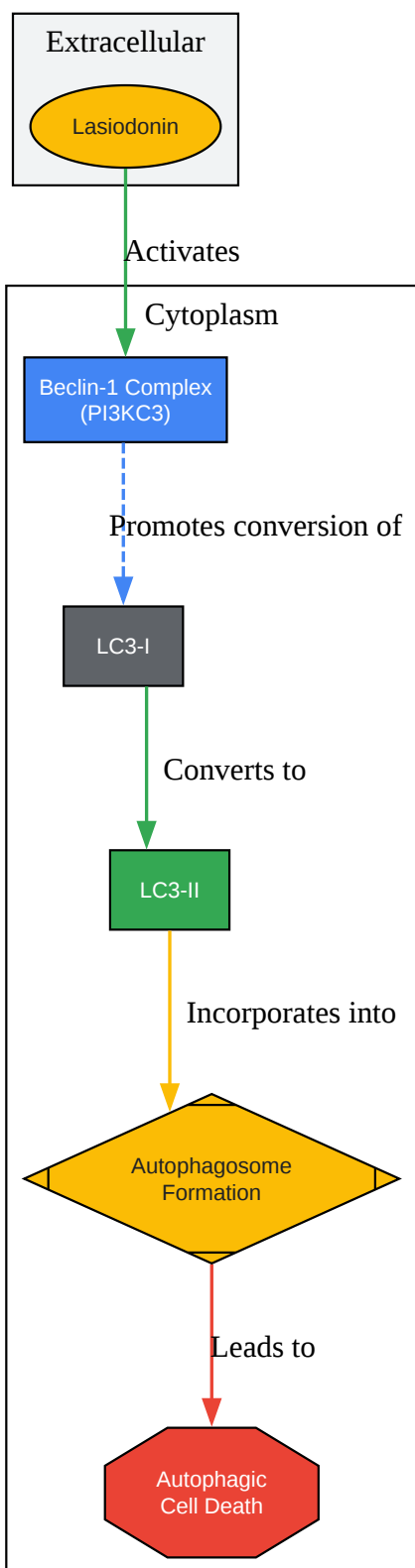
Lasiodonin exerts its anticancer effects through a multi-pronged approach, primarily by inducing apoptosis, promoting autophagy, and stimulating the production of reactive oxygen species (ROS). These cellular events are intricately linked to the modulation of key signaling pathways that govern cell survival, proliferation, and death.

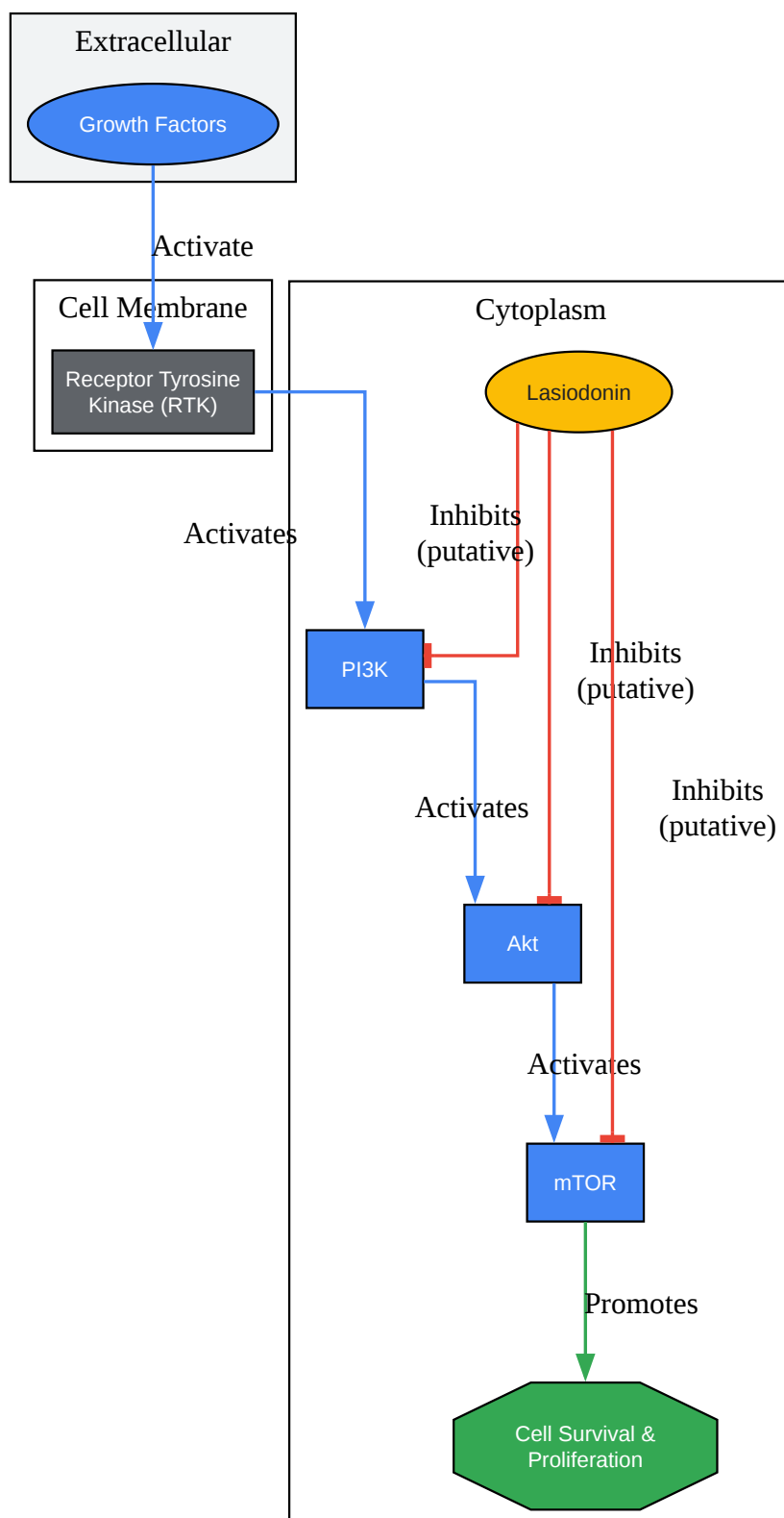
Induction of Apoptosis

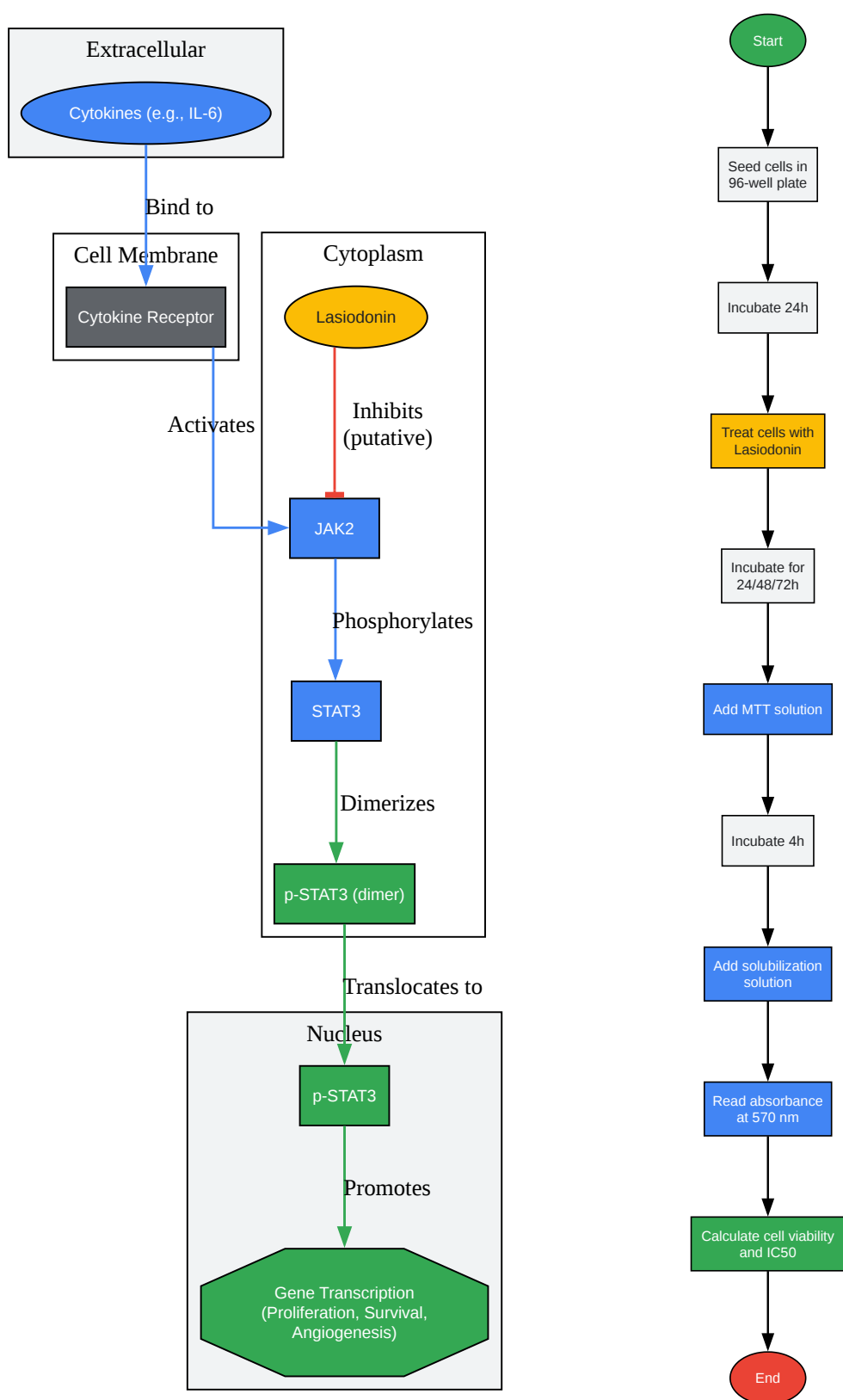
Apoptosis, or programmed cell death, is a primary mechanism by which **lasiodonin** eliminates cancer cells. This process is characterized by a cascade of molecular events, including the activation of caspases and the regulation of the Bcl-2 family of proteins.

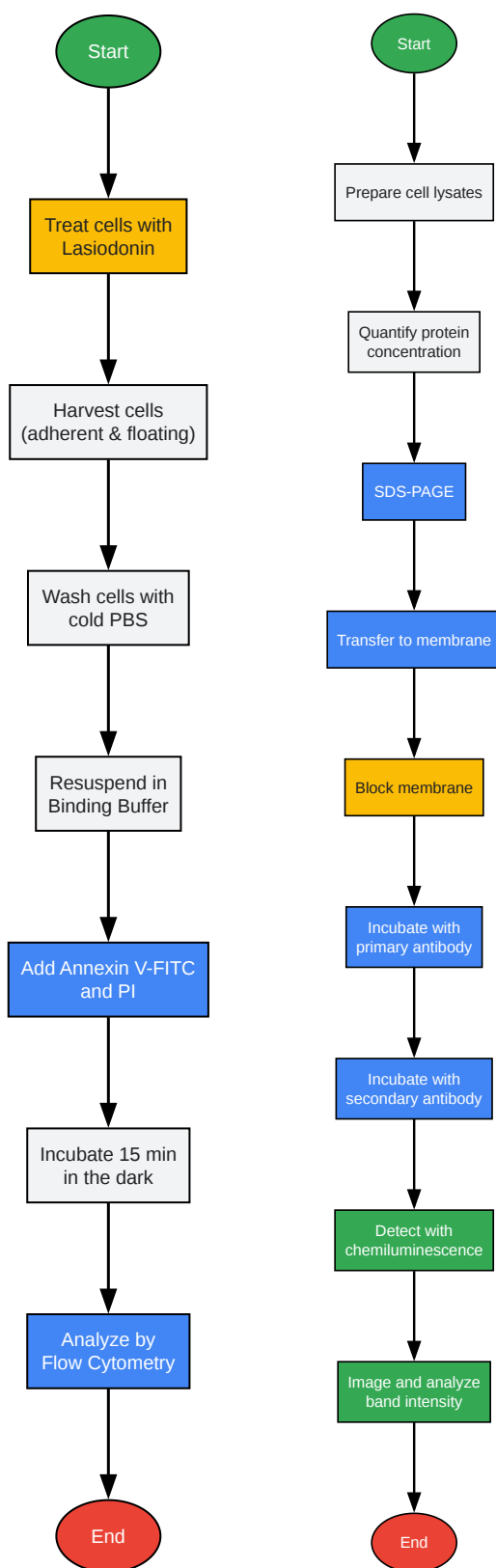
- Mitochondrial Pathway: **Lasiodonin** has been shown to induce apoptosis through the intrinsic mitochondrial pathway. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio leads to the loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.[2]
- Caspase Activation: The released cytochrome c triggers the activation of a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3.[1][2] Activated caspase-3 then cleaves various cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.
[1]











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References

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